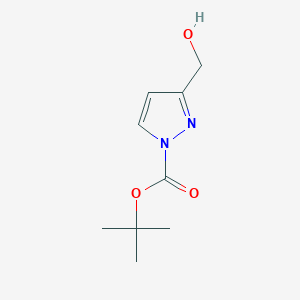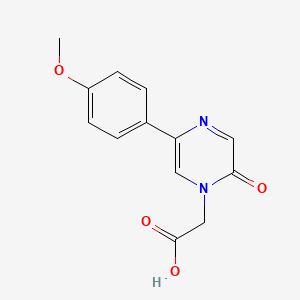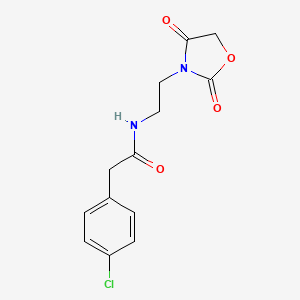
tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate, also known as TBC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TBC is a pyrazole derivative that has been synthesized using different methods.
Applications De Recherche Scientifique
Synthesis and Intermediates
Tert-butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate serves as a crucial intermediate in the synthesis of various biologically active compounds, including crizotinib, highlighting its role in facilitating complex chemical transformations. The process involves multi-step synthesis starting from readily available materials, confirming its utility in constructing pyrazole derivatives with significant synthetic and pharmaceutical potential (Kong et al., 2016).
Novel Synthesis Methods
Innovative synthesis methods involving tert-butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate have led to the development of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines. These methods leverage diazotization reactions and demonstrate the chemical's versatility in producing novel compounds, potentially opening avenues for the development of new therapeutic agents (Ivanov et al., 2017).
Fluorinated Compound Production
The chemical is instrumental in the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, underscoring its significance in the production of fluorinated compounds. This process, which involves acylation followed by reaction with alkyl hydrazines, exemplifies the compound's role in synthesizing structurally diverse and complex fluorinated molecules (Iminov et al., 2015).
Ligand Synthesis for Sensing Applications
Tert-butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate is crucial in synthesizing ligands for detecting metal ions, such as Zn(II). These ligands exhibit significant changes in their fluorescence properties upon binding to metal ions, demonstrating the compound's application in creating sensitive and selective sensors for environmental and biological monitoring (Formica et al., 2018).
Propriétés
IUPAC Name |
tert-butyl 3-(hydroxymethyl)pyrazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)11-5-4-7(6-12)10-11/h4-5,12H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSAARZGKHAONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(furan-2-ylmethyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2607723.png)


![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2607727.png)



![Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate](/img/structure/B2607736.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2607737.png)
![5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride](/img/structure/B2607738.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2607744.png)
![2-Chloro-3-[4-(3-phenyl-2-propenyl)piperazino]naphthoquinone](/img/structure/B2607745.png)